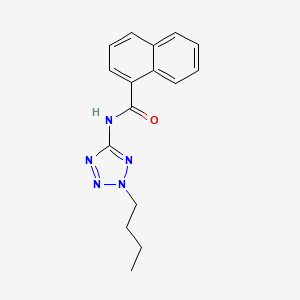
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide, also known as BNTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNTA is a tetrazole-based compound that has been synthesized and studied extensively for its biological and chemical properties. In
Mecanismo De Acción
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has also been shown to inhibit the activation of NF-kB by interfering with the phosphorylation of the inhibitory protein IkB.
Biochemical and Physiological Effects
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has several advantages and limitations for lab experiments. One advantage is its high stability and compatibility with various metal ions, making it a suitable building block for the synthesis of functional materials. Another advantage is its potent anticancer activity, making it a potential candidate for the development of anticancer drugs. One limitation is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide. One direction is the development of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide-based anticancer drugs, which may have improved efficacy and reduced toxicity compared to current anticancer drugs. Another direction is the synthesis of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide-based functional materials, which may have applications in various fields, including catalysis, sensing, and imaging. Further studies are also needed to elucidate the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide and its potential applications in various fields.
Conclusion
In conclusion, N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been synthesized and studied extensively for its biological and chemical properties, including its potent anticancer activity and its inhibitory effects on various enzymes and proteins. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has several advantages and limitations for lab experiments, and there are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide, including the development of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide-based anticancer drugs and functional materials.
Métodos De Síntesis
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-naphthoic acid with sodium azide, followed by the reduction of the resulting azide intermediate with triphenylphosphine and subsequent reaction with n-butyl bromide. The final product is obtained through the reaction of the resulting n-butyl tetrazole with 1-naphthoyl chloride. The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been optimized to produce high yields and purity, making it suitable for various applications.
Aplicaciones Científicas De Investigación
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In biochemistry, N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been used as a tool to study the function of various proteins, including the protein kinase CK2 and the transcription factor NF-kB. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell growth and differentiation. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has also been shown to inhibit the activation of NF-kB, which is involved in the regulation of immune responses and inflammation.
In material science, N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and luminescent materials. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to exhibit high stability and compatibility with various metal ions, making it a suitable building block for the synthesis of functional materials.
Propiedades
IUPAC Name |
N-(2-butyltetrazol-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-2-3-11-21-19-16(18-20-21)17-15(22)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWBXPXKOUDKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

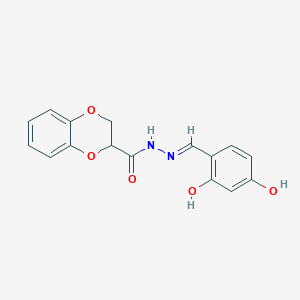
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B6006991.png)
![3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B6006997.png)

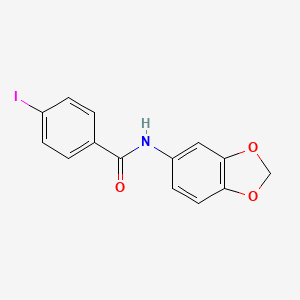
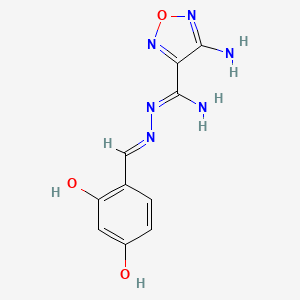
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B6007023.png)

![2-methyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B6007041.png)
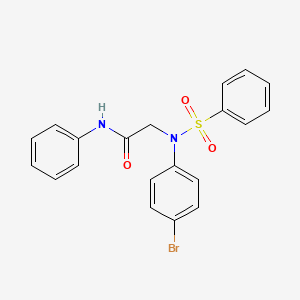
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B6007047.png)
![1-(cyclopropylmethyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6007054.png)
![ethyl (4-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6007064.png)